molecular formula C6H12ClN B2558962 (1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 1955474-63-1

(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B2558962
CAS No.: 1955474-63-1
M. Wt: 133.62
InChI Key: YHUFGQLJZGRCCX-RIHPBJNCSA-N
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Description

(1R,4S)-2-azabicyclo[221]heptane hydrochloride is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the bis-hydroxylation of a precursor compound. This process can be carried out using oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of N-methyl morpholine-oxide, triethylamine-oxide, or potassium ferricyanide . The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield of the product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar oxidation reactions. The scalability of these methods is crucial for producing sufficient quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atom or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and osmium tetroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are optimized to achieve high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. These interactions are crucial for the compound’s effects in medicinal and biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6-3-5(1)4-7-6;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUFGQLJZGRCCX-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955474-63-1
Record name (1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride
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